Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole-based amine compound featuring a butyl chain attached via a methylene bridge to the 4-position of a 3-methyl-substituted pyrazole ring. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-10-6-9-7-11-12-8(9)2/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
LSNVKJIZNRBPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(NN=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1H-pyrazole with butylamine. One common method is the reductive amination of 3-methyl-1H-pyrazole-4-carbaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: N-bromosuccinimide in chloroform at room temperature.
Major Products:
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The position and nature of substituents on the pyrazole ring significantly impact reactivity and physicochemical properties:
- Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine: Pyrazole substituents: 3-methyl group at the 3-position, amine-linked methylene-butyl chain at the 4-position.
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine ():
- Pyrazole substituents : 1-methyl group at the 1-position, ethyl-linked branched 3-methylbutylamine at the 4-position.
- Key differences : The 1-methyl group alters electron distribution in the pyrazole ring compared to the 3-methyl group in the target compound. The branched 3-methylbutyl chain increases lipophilicity (MW = 195.30) compared to the linear butyl chain (MW ≈ 183.26) .
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Pyrazole substituents: 3-methyl group, pyridin-3-yl group at the 1-position, and cyclopropylamine at the 4-position. This compound exhibits a lower synthesis yield (17.9%), suggesting challenges in cyclopropane ring formation .
Amine Group Modifications
The amine moiety’s structure influences solubility, stability, and intermolecular interactions:
This compound :
- Amine structure : Primary amine with a linear butyl chain. Likely moderate basicity and water solubility.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine ():
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine ():
Spectral and Physical Properties
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
- 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine :
Implications of Structural Differences
Biological Activity
Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole class of chemicals, known for their diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 10c | A549 | 26 | Inhibits microtubule assembly |
| 43 | HepG2 | 3.25 | Cytotoxic effects |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. For example, compounds with specific substitutions on the pyrazole ring have demonstrated efficacy in reducing inflammation in various models . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | COX Inhibition (%) | Test Model |
|---|---|---|
| EH-1 | 70.82 | In vitro cell culture |
| C2 | Significant | Animal model |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Microtubule Disruption : Some pyrazole derivatives are known to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation : The induction of apoptosis is often mediated through the activation of caspases, which are critical for programmed cell death .
- Enzyme Inhibition : Pyrazoles may inhibit enzymes such as COX and xanthine oxidase, contributing to their anti-inflammatory effects .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:
- Study on MDA-MB-231 Cells : A study evaluated the effects of this compound on MDA-MB-231 cells, showing a significant reduction in cell viability at concentrations as low as 1 µM. Morphological changes indicative of apoptosis were observed alongside increased caspase activity .
- In Vivo Models : Animal studies have corroborated the in vitro findings, demonstrating that treatment with pyrazole derivatives leads to reduced tumor growth rates in xenograft models .
Q & A
Q. What synthetic routes are effective for synthesizing Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For pyrazole derivatives, a common approach is reacting 3-methyl-1H-pyrazol-4-ylmethyl precursors with butylamine under reflux in polar aprotic solvents (e.g., DMSO or ethanol). Catalytic systems like cesium carbonate or copper(I) bromide enhance coupling efficiency . Optimization includes:
- Temperature control : 35–80°C to balance reaction rate and side-product formation.
- Purification : Use of chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the amine .
- Monitoring : TLC or LC-MS to track intermediate formation.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and confirms regiochemistry. SHELX programs (e.g., SHELXL) refine crystallographic data, with R-factors <0.05 indicating high precision .
- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, pyrazole C-H protons appear δ 7.5–8.5 ppm, while butyl chain protons resonate δ 0.8–1.5 ppm .
- Elemental analysis : Validates empirical formula (C, H, N content within ±0.4% theoretical) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement of this compound be resolved?
Methodological Answer:
- Software tools : Use SHELXL for iterative refinement, adjusting thermal displacement parameters (ADPs) and occupancy factors. WinGX integrates visualization (ORTEP) to detect disorder or misplaced atoms .
- Validation : Cross-check with PLATON to identify missed symmetry (e.g., twinning) or hydrogen-bonding mismatches .
- Data quality : Ensure high-resolution (<1.0 Å) datasets reduce noise. For low-resolution data, apply restraints (e.g., DFIX in SHELXL) to bond lengths/angles .
Q. What computational strategies validate the supramolecular interactions of this compound in crystal packing?
Methodological Answer:
- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules to map donor-acceptor patterns .
- DFT calculations : At the B3LYP/6-311G(d,p) level, compute electrostatic potential (MEP) surfaces to predict reactive sites. Compare theoretical vs. experimental bond lengths (Δ <0.02 Å) .
- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., H···N/O interactions) via CrystalExplorer, correlating with SCXRD data .
Q. How do solvent and temperature affect the compound’s stability during pharmacological assays?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C indicates thermal stability).
- Solvent screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) to assess aggregation.
- Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 4 weeks, monitoring via HPLC for degradation products .
Q. What experimental designs mitigate synthetic byproducts in this compound derivatives?
Methodological Answer:
- DoE (Design of Experiments) : Vary stoichiometry (amine:halide ratio 1:1 to 1:2), solvent polarity, and catalyst loading to identify optimal conditions .
- Quenching protocols : Add ice-water post-reaction to precipitate unreacted reagents before extraction .
- Byproduct analysis : Use HRMS to identify dimers or oxidized species; silica gel chromatography removes persistent impurities .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?
Methodological Answer:
- Basis set validation : Compare 6-311G(d,p) vs. cc-pVTZ results; basis set superposition error (BSSE) corrections improve accuracy .
- Crystal effects : Account for lattice strain in XRD data by refining anisotropic displacement parameters .
- Conformational flexibility : Perform relaxed potential energy scans to identify low-energy conformers not observed in crystals .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value (SCXRD) | DFT (B3LYP/6-311G(d,p)) |
|---|---|---|
| C-N bond length (Å) | 1.45 | 1.47 |
| N-H···N distance (Å) | 2.02 | 2.10 |
| R-factor | 0.031 | N/A |
| Source : Derived from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
